2-(5-Bromopyridin-2-yl)acetonitrile
Overview
Description
“2-(5-Bromopyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 .
Physical and Chemical Properties Analysis
The melting point of “this compound” is 29 °C, and its predicted boiling point is 285.4±25.0 °C . The predicted density is 1.575±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Characterisation
- Complex Formation: One study describes the synthesis and characterisation of complex compounds prepared from acetonitrile solutions containing CuBr2, HBr, and 2-aminopyridine. These compounds exhibit interesting properties such as weak antiferromagnetic exchange interactions and thermal decomposition yielding copper(II) oxide and metallic Cu as stable final residues (Luque et al., 1997).
Photophysical Properties
- Luminescent Properties: Another application involves the synthesis of strongly luminescent self-assembled heterodinuclear complexes with a segmental ligand containing heterocyclic imines and carboxamide binding units. These complexes were formed in acetonitrile and exhibit significant photophysical properties (Piguet et al., 1996).
Catalysis
- Cyclization Reactions: The palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids in acetonitrile is another application, producing 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields. This highlights the role of acetonitrile in facilitating catalytic reactions (Cho & Kim, 2008).
Photochemical Reactions
- Ligand Photodissociation: Research on the photochemical reactions of ruthenium complexes in acetonitrile, resulting in ligand substitution upon irradiation, showcases the use of acetonitrile in studying dissociative photosubstitution reactions (Hecker et al., 1991).
Material Science
- Electrochemical Conversion: Studies include the electrochemical CO2-to-CO conversion in acetonitrile solution, demonstrating high selectivity and low overpotential in the presence of weak Brønsted acids. This research points towards the potential of acetonitrile in developing catalysts for environmental applications (Cometto et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHKLJPVMYFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652260 | |
Record name | (5-Bromopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312325-72-7 | |
Record name | 5-Bromo-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312325-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.